Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-
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Overview
Description
1-(3,4,5-Trimethoxybenzyl)isoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound is characterized by the presence of three methoxy groups attached to the benzyl moiety, which is further connected to the isoquinoline structure.
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxybenzyl)isoquinoline typically involves several steps:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives.
Reissert Reaction:
Industrial Production: Industrial methods may involve the use of high-yield cyclization reactions and optimized conditions to produce the compound on a larger scale
Chemical Reactions Analysis
1-(3,4,5-Trimethoxybenzyl)isoquinoline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into tetrahydroisoquinoline derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction, such as quinoline derivatives from oxidation and tetrahydroisoquinoline derivatives from reduction
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)isoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects
Comparison with Similar Compounds
1-(3,4,5-Trimethoxybenzyl)isoquinoline can be compared with other similar compounds:
Similar Compounds: Examples include 1-benzylisoquinoline, 1-(3,4-dimethoxybenzyl)isoquinoline, and 1-(3,4,5-trimethoxyphenyl)isoquinoline.
Uniqueness: The presence of three methoxy groups at the benzyl moiety distinguishes it from other isoquinoline derivatives, potentially enhancing its biological activity and chemical reactivity
This detailed overview provides a comprehensive understanding of 1-(3,4,5-Trimethoxybenzyl)isoquinoline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61972-54-1 |
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Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C19H19NO3/c1-21-17-11-13(12-18(22-2)19(17)23-3)10-16-15-7-5-4-6-14(15)8-9-20-16/h4-9,11-12H,10H2,1-3H3 |
InChI Key |
PETBQSPLCFDCQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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